Myrislignan

Vue d'ensemble

Description

Le myrislignane est un composé néo-lignane 8-O-4' bioactif présent dans la noix de muscade, qui est issue des graines de Myristica fragrans. Ce composé est reconnu pour ses diverses activités pharmacologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses . Le myrislignane est une médecine traditionnelle chinoise officielle utilisée pour le traitement des maladies gastro-intestinales en Chine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le myrislignane peut être synthétisé par dimérisation de monolignols pour former un squelette de dibenzylebutane. La voie de synthèse implique le couplage de deux unités phénylpropanoides par une liaison 8-O-4' . Les conditions réactionnelles comprennent généralement l'utilisation de catalyseurs et des réglages spécifiques de température et de pression pour faciliter le processus de dimérisation.

Méthodes de production industrielle : La production industrielle de myrislignane implique l'extraction du composé à partir des graines de Myristica fragrans. Le processus d'extraction comprend une extraction par solvant, suivie d'une purification à l'aide de techniques telles que la chromatographie liquide à ultra-haute performance couplée à la spectrométrie de masse (UHPLC-MS) . Cette méthode garantit l'isolement du myrislignane sous sa forme pure pour des applications ultérieures.

Analyse Des Réactions Chimiques

Metabolic Pathways of Myrislignan

This compound undergoes extensive phase I and II metabolism, producing 23 identified metabolites (19 novel). Key pathways include:

- Hydroxylation : Predominant in vitro, occurring at allyl and aromatic positions .

- Demethylation : Dominates in vivo, removing methoxy groups to form catechol derivatives .

- Oxidative Rearrangement : Generates aldehydes via C–C bond cleavage (e.g., M9) .

Redox Activity and Oxidative Stress Induction

This compound disrupts redox homeostasis in Toxoplasma gondii:

| Parameter | 32 μg/mL this compound | 70 μg/mL this compound | Control |

|---|---|---|---|

| ROS Production (Fold) | 2.8 ± 0.3* | 4.1 ± 0.5** | 1.0 ± 0.2 |

| SOD Activity (U/mg) | 12.4 ± 1.1 | 14.6 ± 1.3 | 8.9 ± 0.7 |

| Autophagosome Formation | +++ | ++++ | - |

Key findings:

- Triggers dose-dependent ROS overproduction (), overwhelming antioxidant defenses .

- Upregulates superoxide dismutase (SOD) transiently, failing to counteract sustained oxidative damage .

- Induces autophagosome formation via double-membrane structures observed in TEM .

Stability and Degradation

This compound demonstrates robust stability under physiological conditions:

| Condition | Concentration (ng/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|

| 24-h room temperature | 2.25–270 | 92.3–104.5 | <9.8 |

| Three freeze-thaw cycles | 15.0 | 95.7 | 7.2 |

| Long-term storage (-80°C) | 270 | 89.4 | 10.2 |

Pharmacokinetic Interactions

Comparative studies reveal contrasting bioavailability between purified this compound and M. fragrans extracts:

| Parameter | This compound Monomer | M. fragrans Extract |

|---|---|---|

| 58.3 ± 9.1 ng/mL | 142.6 ± 15.7 ng/mL | |

| 4.2 ± 0.8 h | 6.9 ± 1.2 h | |

| AUC | 319 ± 45 ng·h/mL | 894 ± 102 ng·h/mL |

Anti-inflammatory Mechanisms

This compound inhibits NF-κB signaling at 10–50 μM concentrations:

- Suppresses LPS-induced NO production (IC = 28.4 μM) .

- Reduces TNF-α and COX-2 expression by 65–80% in macrophages .

These effects involve non-covalent interactions with IκB kinase, preventing NF-κB nuclear translocation .

Synthetic Considerations

While not directly synthesized in reviewed studies, this compound’s structural analogs undergo:

- Photochemical rearrangements : Allylbenzene derivatives form cycloadducts under UV light .

- Acid-catalyzed isomerization : Propenyl groups convert to isoeugenol derivatives .

This compound’s chemical profile combines metabolic lability with redox-active functionality, enabling its antiparasitic and anti-inflammatory actions. Further studies should explore structure-activity relationships of its demethylated metabolites and long-term stability in formulation matrices.

Applications De Recherche Scientifique

Anticancer Properties

Ferroptosis Induction in Glioblastoma

Recent studies have highlighted myrislignan's ability to induce ferroptosis, a form of programmed cell death, in glioblastoma cells. This compound acts as an inhibitor of the NF-κB signaling pathway, which is crucial for tumor progression. In vitro experiments demonstrated that this compound significantly inhibited the growth of glioblastoma cells (U87 and U251) in a dose-dependent manner. The compound was shown to suppress epithelial-mesenchymal transition (EMT) and promote ferroptosis through the Slug-SLC7A11 signaling pathway, indicating its potential as a therapeutic agent against glioblastoma .

Case Study: Xenograft Mouse Model

In a xenograft mouse model, this compound treatment resulted in reduced tumor growth compared to control groups. The findings suggest that this compound not only inhibits tumor cell proliferation but also alters the tumor microenvironment favorably .

Antiparasitic Activity

Effects on Toxoplasma gondii

this compound exhibits potent antiparasitic activity against Toxoplasma gondii, a significant pathogen affecting both humans and animals. Studies have shown that this compound disrupts mitochondrial function in T. gondii tachyzoites, leading to their death. In vitro assays revealed a 50% effective concentration of approximately 32.41 μg/mL, with this compound demonstrating minimal cytotoxicity to host cells (Vero cells) at concentrations below 132 μg/mL .

In Vivo Efficacy

In vivo studies using murine models indicated that this compound significantly reduced parasite load in tissues such as the brain and liver when administered at doses of 50 or 100 mg/kg. Notably, this compound proved more effective than traditional treatments in decreasing parasite burden .

Comparative Pharmacokinetics

Studies on the pharmacokinetics of this compound using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) have provided insights into its absorption, distribution, metabolism, and excretion profiles. These findings are crucial for understanding the bioavailability and therapeutic potential of this compound in clinical settings .

Summary Table of Applications

| Application | Mechanism of Action | Model/Study Type | Key Findings |

|---|---|---|---|

| Anticancer | Induces ferroptosis; inhibits NF-κB | In vitro & xenograft | Suppresses glioblastoma growth; alters EMT |

| Antiparasitic | Disrupts mitochondrial function | In vitro & in vivo | Reduces T. gondii load; minimal cytotoxicity |

| Pharmacokinetics | Analyzed via UHPLC-MS | Pharmacokinetic study | Insights into bioavailability |

Mécanisme D'action

Myrislignan exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines.

Antioxidant: Enhances the cellular antioxidant defense system by upregulating the expression of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

Le myrislignane est unique par rapport aux autres lignanes en raison de sa liaison 8-O-4' spécifique et de sa distribution dans la noix de muscade. Des composés similaires comprennent :

Podophyllotoxine : Connue pour ses propriétés anticancéreuses mais diffère par sa structure moléculaire et sa source.

Sesamine : Une autre lignane aux propriétés antioxydantes et anti-inflammatoires, trouvée dans les graines de sésame.

Matairesinol : Présente des activités pharmacologiques similaires mais a une configuration structurelle différente

La structure distincte du myrislignane et ses diverses activités pharmacologiques en font un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Myrislignan is a lignan compound predominantly extracted from the seeds of Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Overview of this compound

This compound has been identified as a potent bioactive compound with various health benefits, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its mechanisms primarily involve the modulation of cellular pathways, such as apoptosis, autophagy, and redox balance.

2. Anticancer Activity

Recent studies have highlighted this compound's role as an inhibitor of glioblastoma progression through the induction of ferroptosis, a form of regulated cell death.

Key Findings:

- Ferroptosis Induction : this compound promotes ferroptosis in glioblastoma cells by inhibiting the NF-κB signaling pathway and regulating epithelial-mesenchymal transition (EMT) processes. In vitro and in vivo studies demonstrated that this compound effectively suppressed glioblastoma growth by activating these pathways .

- Mechanism of Action : The compound inhibits the phosphorylation of p65 protein, a critical component of the NF-κB pathway, leading to increased lipid peroxidation and subsequent cell death .

Table 1: Summary of Anticancer Effects

| Study Focus | Result | Reference |

|---|---|---|

| Glioblastoma Cell Lines | Induces ferroptosis | |

| Xenograft Mouse Model | Suppresses tumor growth | |

| NF-κB Pathway Inhibition | Blocks p65 phosphorylation |

3. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various models. Research indicates its potential in mitigating conditions like non-alcoholic fatty liver disease (NAFLD) by regulating metabolic pathways.

Key Findings:

- Regulation of Free Fatty Acids : this compound extracts have been shown to influence free fatty acid metabolism in liver cells, thereby reducing inflammation associated with NAFLD .

- Cell Proliferation Assay : In vitro studies using human hepatocyte cell lines revealed that this compound treatment resulted in reduced cell proliferation in a dose-dependent manner .

4. Antimicrobial Activity

This compound exhibits antimicrobial effects against various pathogens, including protozoa like Toxoplasma gondii.

Key Findings:

- Induction of Autophagy : this compound treatment led to increased reactive oxygen species (ROS) production and autophagosome formation in T. gondii, contributing to its antimicrobial activity .

- Gene Expression Changes : RNA sequencing revealed significant alterations in gene expression related to oxidative phosphorylation and redox processes following this compound treatment .

Table 2: Summary of Antimicrobial Effects

| Pathogen | Effect | Mechanism | Reference |

|---|---|---|---|

| Toxoplasma gondii | Induces cell death | ROS production & autophagy | |

| General Antimicrobial | Inhibitory effects observed | Various cellular pathways |

5. Case Studies

Several case studies have explored this compound's potential applications in clinical settings:

- A study focusing on glioblastoma patients indicated promising results when this compound was used as an adjunct therapy alongside conventional treatments, highlighting its ability to enhance therapeutic efficacy while minimizing side effects .

- Research into metabolic disorders has shown that this compound may play a role in managing obesity-related inflammation, suggesting its utility in broader metabolic health contexts .

Propriétés

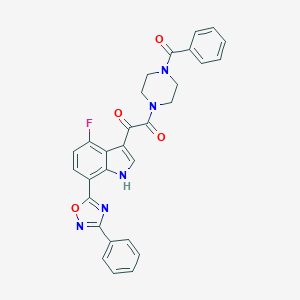

IUPAC Name |

4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZFTGWWPHYLGI-RBZFPXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333494 | |

| Record name | (-)-(1R,2S)-Myrislignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171485-39-5 | |

| Record name | (-)-(1R,2S)-Myrislignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.